molecular formula C18H19NO2 B11843583 2,6-Dimethyl-1H-indole 3-methylbenzoate

2,6-Dimethyl-1H-indole 3-methylbenzoate

Cat. No.: B11843583
M. Wt: 281.3 g/mol
InChI Key: AXPJNUPLVVFLJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dimethyl-1H-indole 3-methylbenzoate is a compound that belongs to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their presence in various natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-1H-indole 3-methylbenzoate can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which is a well-established procedure for constructing indole rings. This method typically involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole core. For 2,6-Dimethyl-1H-indole, the starting materials would include 2,6-dimethylphenylhydrazine and an appropriate ketone or aldehyde .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale Fischer indole synthesis, optimized for high yield and purity. The reaction conditions would be carefully controlled to ensure consistent product quality. Additionally, purification steps such as recrystallization or chromatography might be employed to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-1H-indole 3-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form oxindole derivatives.

    Reduction: Reduction reactions can convert the indole ring to indoline derivatives.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitro groups can be introduced under acidic conditions.

Major Products Formed

    Oxidation: Oxindole derivatives.

    Reduction: Indoline derivatives.

    Substitution: Halogenated or nitro-substituted indole derivatives.

Scientific Research Applications

2,6-Dimethyl-1H-indole 3-methylbenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-1H-indole 3-methylbenzoate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The indole ring can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions, which can influence its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-1H-indole: Lacks the additional methyl group at the 6-position and the methylbenzoate group.

    3-Methylindole: Similar indole core but different substitution pattern.

    Indole-3-carboxylate: Contains a carboxylate group instead of a methylbenzoate group.

Uniqueness

2,6-Dimethyl-1H-indole 3-methylbenzoate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both methyl groups and the methylbenzoate group can enhance its lipophilicity and potentially improve its ability to cross biological membranes .

Properties

Molecular Formula

C18H19NO2

Molecular Weight

281.3 g/mol

IUPAC Name

2,6-dimethyl-1H-indole;3-methylbenzoic acid

InChI

InChI=1S/C10H11N.C8H8O2/c1-7-3-4-9-6-8(2)11-10(9)5-7;1-6-3-2-4-7(5-6)8(9)10/h3-6,11H,1-2H3;2-5H,1H3,(H,9,10)

InChI Key

AXPJNUPLVVFLJA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)O.CC1=CC2=C(C=C1)C=C(N2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.